Cas no 1898144-02-9 (4-chloro-2-methoxy-6-(piperidin-4-yl)phenol)

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2-methoxy-6-(piperidin-4-yl)phenol
- 1898144-02-9
- EN300-1979097
-
- インチ: 1S/C12H16ClNO2/c1-16-11-7-9(13)6-10(12(11)15)8-2-4-14-5-3-8/h6-8,14-15H,2-5H2,1H3
- InChIKey: FGSOHOSVEVEUCT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=C(C=1)C1CCNCC1)O)OC
計算された属性
- せいみつぶんしりょう: 241.0869564g/mol
- どういたいしつりょう: 241.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979097-0.05g |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |
1898144-02-9 | 0.05g |
$1261.0 | 2023-09-16 | ||
Enamine | EN300-1979097-0.1g |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |
1898144-02-9 | 0.1g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-1979097-5g |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |
1898144-02-9 | 5g |
$4349.0 | 2023-09-16 | ||
Enamine | EN300-1979097-0.25g |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |
1898144-02-9 | 0.25g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-1979097-0.5g |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |
1898144-02-9 | 0.5g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-1979097-10.0g |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |
1898144-02-9 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1979097-1g |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |
1898144-02-9 | 1g |
$1500.0 | 2023-09-16 | ||
Enamine | EN300-1979097-10g |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |
1898144-02-9 | 10g |
$6450.0 | 2023-09-16 | ||
Enamine | EN300-1979097-2.5g |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |
1898144-02-9 | 2.5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-1979097-5.0g |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |
1898144-02-9 | 5g |
$4349.0 | 2023-06-01 |
4-chloro-2-methoxy-6-(piperidin-4-yl)phenol 関連文献
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-
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-
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-
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-
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-
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-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
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-
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-
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4-chloro-2-methoxy-6-(piperidin-4-yl)phenolに関する追加情報
4-Chloro-2-Methoxy-6-(Piperidin-4-Yl)Phenol: A Comprehensive Overview
The compound 4-chloro-2-methoxy-6-(piperidin-4-yl)phenol (CAS No. 1898144-02-9) is a structurally complex aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique chemical properties and its role in advanced drug design. The molecule consists of a phenolic ring substituted with a chlorine atom at position 4, a methoxy group at position 2, and a piperidinyl group at position 6, making it a versatile scaffold for further functionalization.
Recent studies have highlighted the importance of phenolic compounds in medicinal chemistry, particularly those with heterocyclic substituents like piperidine. The piperidinyl group in this compound contributes to its ability to form hydrogen bonds, which is crucial for bioavailability and target binding affinity. Researchers have explored the antioxidant properties of this compound, revealing its potential as a natural or synthetic precursor for nutraceuticals and cosmeceuticals.
The synthesis of 4-chloro-2-methoxy-6-(piperidin-4-yl)phenol involves a multi-step process that combines aromatic substitution reactions with heterocyclic chemistry. A recent advancement in its synthesis involves the use of microwave-assisted techniques, which significantly reduces reaction time while maintaining high yields. This method has been documented in several peer-reviewed journals, emphasizing the efficiency and scalability of the process for industrial applications.
In terms of pharmacological activity, this compound has shown promise in preclinical studies as an anti-inflammatory agent. Its ability to inhibit COX enzymes (cyclooxygenase) suggests potential applications in treating conditions such as arthritis and other inflammatory disorders. Additionally, studies have explored its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to modulate oxidative stress pathways has been a focal point of recent research.
The chemical stability of 4-chloro-2-methoxy-6-(piperidin-4-yl)phenol under various environmental conditions has also been investigated. Research indicates that the compound exhibits good stability under physiological pH conditions, making it suitable for oral drug delivery systems. However, further studies are required to assess its long-term stability under extreme conditions, such as high temperatures or prolonged exposure to light.
From an environmental perspective, the biodegradability of this compound is an area of growing interest. Preliminary studies suggest that it undergoes microbial degradation under aerobic conditions, which is encouraging for its safe disposal and minimal environmental impact. However, comprehensive ecological risk assessments are still needed to fully understand its impact on aquatic and terrestrial ecosystems.
In conclusion, 4-chloro-2-methoxy-6-(piperidin-4-yil)phenol (CAS No. 1898144029) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique chemical structure, combined with recent advancements in synthesis and pharmacological evaluation, positions it as a promising candidate for future drug development efforts.
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